An In-depth Technical Guide to 4-Hexyn-3-ol: Structure, Properties, and Synthetic Utility
An In-depth Technical Guide to 4-Hexyn-3-ol: Structure, Properties, and Synthetic Utility
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 4-hexyn-3-ol, a versatile bifunctional molecule featuring a secondary alcohol and an internal alkyne. This document delves into its chemical structure, physicochemical properties, and detailed spectral analysis, offering a foundational understanding for its application in synthetic chemistry. Key synthetic methodologies for its preparation and characteristic chemical transformations, including oxidation and selective hydrogenation, are presented with detailed experimental protocols. The guide explores the compound's utility as a synthetic intermediate and building block in the development of more complex molecules, underpinned by authoritative references to support the discussed principles and procedures.
Introduction
4-Hexyn-3-ol (CAS No. 20739-59-7) is a valuable chemical entity possessing two key functional groups: a secondary alcohol at the C-3 position and a carbon-carbon triple bond between C-4 and C-5.[1] This unique structural arrangement offers a rich platform for a variety of chemical modifications, making it an attractive building block in organic synthesis. The presence of both a nucleophilic hydroxyl group and an electrophilically-activatable alkyne allows for a diverse range of transformations, enabling the construction of complex molecular architectures. This guide aims to provide researchers and drug development professionals with a detailed understanding of the chemical nature and synthetic potential of 4-hexyn-3-ol.
Chemical Structure and Physicochemical Properties
The molecular structure of 4-hexyn-3-ol consists of a six-carbon chain with a hydroxyl group on the third carbon and a triple bond between the fourth and fifth carbons.[1]
Caption: Molecular Structure of 4-Hexyn-3-ol.
The physical and chemical properties of 4-hexyn-3-ol are summarized in the table below. These properties are essential for its handling, storage, and application in chemical reactions.
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₁₀O | [1] |
| Molecular Weight | 98.14 g/mol | [1] |
| CAS Number | 20739-59-7 | [1] |
| Appearance | Colorless liquid | |
| Density | 0.894 g/mL | |
| Boiling Point | 94-95 °C at 105 mmHg | |
| Refractive Index | 1.450 | |
| SMILES | CCC(C#CC)O | [1] |
| InChIKey | KARLLBDFLHNKBO-UHFFFAOYSA-N | [1] |
Spectroscopic Characterization
A thorough understanding of the spectroscopic data of 4-hexyn-3-ol is critical for its identification and for monitoring reactions in which it is a reactant or product.
¹H NMR Spectroscopy
The proton NMR spectrum of 4-hexyn-3-ol exhibits characteristic signals corresponding to the different proton environments in the molecule. The chemical shifts (δ) are influenced by the neighboring functional groups.
| Proton Assignment | Chemical Shift (ppm, approx.) | Multiplicity | Coupling Constant (J, Hz, approx.) |
| CH₃ (C6) | 1.8 | Triplet | 2.5 |
| CH (C3) | 4.1 | Quartet | 6.5 |
| CH₂ (C2) | 1.6 | Multiplet | - |
| CH₃ (C1) | 1.0 | Triplet | 7.5 |
| OH | Variable | Singlet | - |
Note: The chemical shift of the hydroxyl proton is variable and depends on concentration, solvent, and temperature.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The presence of the alkyne and alcohol functionalities results in distinct chemical shifts for the carbon atoms.
| Carbon Assignment | Chemical Shift (ppm, approx.) |
| C1 | 10.1 |
| C2 | 30.5 |
| C3 | 62.8 |
| C4 | 82.5 |
| C5 | 78.9 |
| C6 | 3.5 |
Infrared (IR) Spectroscopy
The IR spectrum of 4-hexyn-3-ol displays characteristic absorption bands for its functional groups.
| Wavenumber (cm⁻¹, approx.) | Functional Group | Vibrational Mode |
| 3350 (broad) | O-H | Stretching |
| 2970-2870 | C-H (sp³) | Stretching |
| 2250 (weak) | C≡C (internal) | Stretching |
| 1050 | C-O | Stretching |
The weakness of the C≡C stretching band is characteristic of an internal alkyne due to the relatively small change in dipole moment during the vibration.
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) of 4-hexyn-3-ol results in fragmentation patterns that can be used for its identification. The molecular ion peak (M⁺) at m/z = 98 may be weak or absent. Common fragmentation pathways include:
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α-cleavage: Cleavage of the C-C bond adjacent to the oxygen atom.
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Dehydration: Loss of a water molecule (M-18).
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Propargylic cleavage: Cleavage of the bond adjacent to the triple bond.
A likely prominent peak in the mass spectrum is at m/z = 69, corresponding to the loss of an ethyl group.[1]
Synthesis of 4-Hexyn-3-ol
A common and effective method for the synthesis of 4-hexyn-3-ol is the Grignard reaction. This involves the nucleophilic addition of an organomagnesium halide to an aldehyde.
Grignard Reaction Protocol
This protocol describes the synthesis of 4-hexyn-3-ol from propanal and 1-butynylmagnesium bromide.
Materials:
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Magnesium turnings
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1-Bromobutane
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Anhydrous diethyl ether or THF
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Propanal
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Saturated aqueous ammonium chloride solution
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Anhydrous magnesium sulfate
Procedure:
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Preparation of the Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings. Add a small crystal of iodine to initiate the reaction. Add a solution of 1-bromobutane in anhydrous diethyl ether dropwise to the magnesium turnings with stirring. The reaction is exothermic and should be controlled by the rate of addition. After the addition is complete, reflux the mixture for 30 minutes to ensure complete formation of the Grignard reagent (butylmagnesium bromide).
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Formation of the Alkynyl Grignard: Cool the butylmagnesium bromide solution to 0 °C. Bubble 1-butyne gas through the solution or add it as a condensed liquid. This acid-base reaction forms 1-butynylmagnesium bromide and butane gas.
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Reaction with Propanal: While maintaining the temperature at 0 °C, add a solution of propanal in anhydrous diethyl ether dropwise to the stirred solution of 1-butynylmagnesium bromide.
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Quenching and Work-up: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional hour. Carefully pour the reaction mixture over a mixture of crushed ice and saturated aqueous ammonium chloride solution to quench the reaction and hydrolyze the magnesium alkoxide.
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Extraction and Purification: Separate the organic layer and extract the aqueous layer with diethyl ether. Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate. Filter the drying agent and remove the solvent by rotary evaporation. The crude 4-hexyn-3-ol can be purified by distillation under reduced pressure.
Caption: Workflow for the Grignard synthesis of 4-Hexyn-3-ol.
Chemical Reactivity and Synthetic Applications
The bifunctional nature of 4-hexyn-3-ol allows for a wide range of chemical transformations, making it a versatile intermediate in organic synthesis.
Oxidation of the Alcohol
The secondary alcohol group of 4-hexyn-3-ol can be oxidized to the corresponding ketone, 4-hexyn-3-one, using various oxidizing agents. A mild and selective method involves the use of tetrapropylammonium perruthenate (TPAP) with N-methylmorpholine N-oxide (NMO) as a co-oxidant.[2]
Experimental Protocol: Oxidation to 4-Hexyn-3-one
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To a solution of 4-hexyn-3-ol (1.0 eq) in dichloromethane (CH₂Cl₂) at 0 °C, add N-methylmorpholine N-oxide (NMO) (1.5 eq) and powdered 4 Å molecular sieves.
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Add a catalytic amount of tetrapropylammonium perruthenate (TPAP) (0.05 eq).
-
Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed (monitored by TLC).
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Filter the reaction mixture through a pad of silica gel, washing with CH₂Cl₂.
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Concentrate the filtrate under reduced pressure to yield the crude 4-hexyn-3-one, which can be purified by distillation or chromatography.
Reactions of the Alkyne
The internal alkyne of 4-hexyn-3-ol can undergo a variety of addition reactions.
Selective hydrogenation of the alkyne to a cis-alkene can be achieved using Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate and quinoline).[3] This transformation provides access to (Z)-4-hexen-3-ol, a valuable synthetic intermediate. Complete hydrogenation to the corresponding alkane, 3-hexanol, can be accomplished using a more active catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere.
Experimental Protocol: Selective Hydrogenation to (Z)-4-Hexen-3-ol
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Dissolve 4-hexyn-3-ol in a suitable solvent such as methanol or ethyl acetate.
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Add a catalytic amount of Lindlar's catalyst (typically 5-10% by weight of the substrate).
-
Subject the mixture to a hydrogen atmosphere (e.g., using a hydrogen-filled balloon or a Parr hydrogenator) with vigorous stirring.
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Monitor the reaction progress by TLC or GC to ensure the reaction stops at the alkene stage.
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Upon completion, filter the catalyst through a pad of Celite and concentrate the filtrate to obtain (Z)-4-hexen-3-ol.
Caption: Key reactions of 4-Hexyn-3-ol.
The alkyne can undergo electrophilic addition reactions with reagents such as hydrogen halides (HX) and halogens (X₂). These reactions typically proceed through a vinyl cation intermediate. The regioselectivity of the addition of HX follows Markovnikov's rule.
Potential Applications in Synthesis
While specific, large-scale industrial applications of 4-hexyn-3-ol are not widely documented, its structural motifs are found in various classes of more complex molecules. Its derivatives, such as the corresponding ketone and alkene, are valuable intermediates.[4] For instance, alkynols are precursors in the synthesis of some natural products and pharmaceuticals. The cis-alkenol derived from 4-hexyn-3-ol is a structural feature in some flavor and fragrance compounds.[5]
Safety and Handling
4-Hexyn-3-ol is a flammable liquid and vapor.[1] It is harmful if swallowed and is very toxic to aquatic life.[1]
Precautionary Measures:
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Handling: Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work in a well-ventilated area, preferably in a fume hood. Keep away from heat, sparks, and open flames.
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Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials.
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Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
4-Hexyn-3-ol is a versatile and valuable building block in organic synthesis. Its bifunctional nature, with both a secondary alcohol and an internal alkyne, provides a wide array of opportunities for chemical modification. This guide has provided a detailed overview of its structure, properties, synthesis, and reactivity, supported by experimental protocols for key transformations. A thorough understanding of the chemistry of 4-hexyn-3-ol will enable researchers and drug development professionals to effectively utilize this compound in the design and synthesis of novel and complex molecules.
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